REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)(=[O:3])[CH3:2].[H-].[Na+].[C:15](OCC)(=[O:17])[CH3:16]>>[NH:8]1[C:9]2[C:5](=[C:4]([C:1](=[O:3])[CH2:2][C:15](=[O:17])[CH3:16])[CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:7]1 |f:1.2|
|
Name
|
|
Quantity
|
0.101 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ethyl acetate layer was dried (magnesium sulfate)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.104 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |